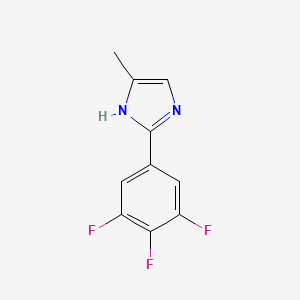
2,6-Dibromo-4-chlorophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-chlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2ClNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-chlorophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-chloroaniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,6-Dibromo-4-chloroaniline+Thiophosgene→2,6-Dibromo-4-chlorophenyl Isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-chlorophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-chlorophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-chlorophenyl Isothiocyanate involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl Isothiocyanate: Similar structure but lacks the bromine substituents.
2,6-Dichlorophenyl Isothiocyanate: Similar structure but with chlorine substituents instead of bromine.
Phenyl Isothiocyanate: The parent compound without any halogen substituents.
Uniqueness
2,6-Dibromo-4-chlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and may provide distinct advantages in specific applications.
Eigenschaften
Molekularformel |
C7H2Br2ClNS |
|---|---|
Molekulargewicht |
327.42 g/mol |
IUPAC-Name |
1,3-dibromo-5-chloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2ClNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI-Schlüssel |
VNCBICBVTVXPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




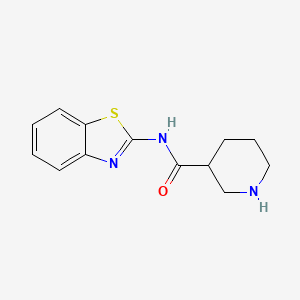

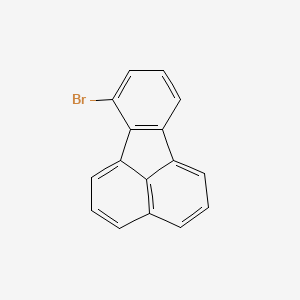
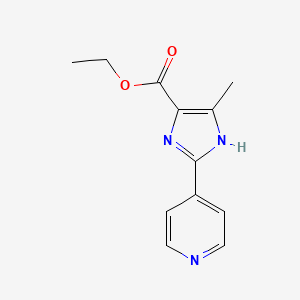
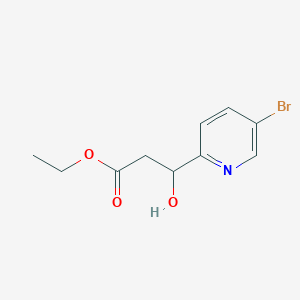

![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)
